1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea
Description
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Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-17-5-8-20(9-6-17)16-27(24(29)25-12-14-28-4)13-11-21-19(3)26-23-10-7-18(2)15-22(21)23/h5-10,15,26H,11-14,16H2,1-4H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXGOSGMTFSLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CCC2=C(NC3=C2C=C(C=C3)C)C)C(=S)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-methoxyethyl)-1-[(4-methylphenyl)methyl]thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this specific compound, supported by recent research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H24N2OS
- Molecular Weight : 320.46 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines, such as breast and prostate cancer. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis. For example:
- IC50 Values : Several thiourea derivatives have exhibited IC50 values ranging from 3 to 14 µM against different cancer cell lines, indicating significant potency .
Antimicrobial Activity
Thiourea derivatives are also recognized for their antimicrobial properties. Research indicates that compounds in this class can inhibit the growth of pathogenic bacteria and fungi. Specific findings include:
- Antibacterial Activity : A study demonstrated that certain thiourea derivatives possess strong antibacterial effects against Gram-positive and Gram-negative bacteria, with some showing minimum inhibitory concentrations (MIC) below 50 µg/mL .
- Antifungal Activity : Compounds similar to our target compound were effective against common fungal pathogens, with some derivatives achieving LD50 values as low as 67.9 ppm in larvicidal tests against Aedes aegypti larvae .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of thiourea derivatives. Some studies have indicated that these compounds can modulate inflammatory pathways:
- Mechanism : Thioureas may inhibit pro-inflammatory cytokines and enzymes such as COX-1, which are involved in inflammation processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
